1-Boc-6-chloroindole-2-boronic acid

Overview

Description

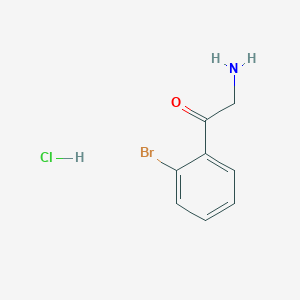

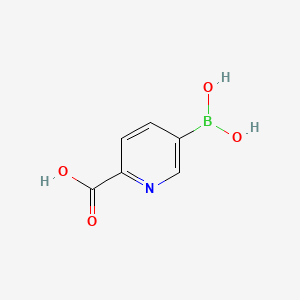

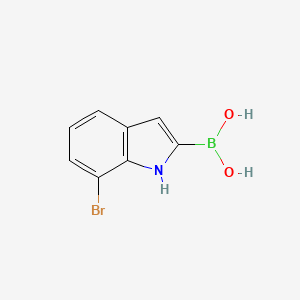

1-Boc-6-chloroindole-2-boronic acid, also known as (1-(tert-Butoxycarbonyl)-6-chloro-1H-indol-2-yl)boronic acid, is a chemical compound with the molecular formula C13H15BClNO4 . It appears as a powder or crystals .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI string:InChI=1S/C13H15BClNO4/c1-13(2,3)20-12(17)16-10-7-9(15)5-4-8(10)6-11(16)14(18)19/h4-7,18-19H,1-3H3 . The Canonical SMILES string is B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)Cl)(O)O . Chemical Reactions Analysis

Boronic acids, including this compound, are involved in various reactions such as Suzuki-Miyaura cross-coupling reactions, copper-catalyzed trifluoromethylation, palladium-catalyzed benzylation, and homocoupling reactions .Physical and Chemical Properties Analysis

This compound has a molecular weight of 295.53 g/mol . It is a solid substance that can appear as white to cream to pale brown or pink . The exact boiling point, melting point, and density are not provided in the search results .Scientific Research Applications

Boronic Acid Catalysis

Boronic acids, including 1-Boc-6-chloroindole-2-boronic acid, are not only key reagents in transition metal-catalyzed transformations but are also increasingly recognized for their catalytic properties. Boronic acid catalysis (BAC) exploits the ability of boronic acids to form reversible covalent bonds with hydroxy groups, facilitating various organic reactions. This catalytic approach promotes electrophilic and nucleophilic modes of activation, enabling the formation of amides, cycloadditions, conjugate additions, and selective Friedel-Crafts-type reactions under mild conditions, which enhances atom economy by avoiding the wasteful activation of hydroxy groups into halides or sulfonates (Hall, 2019).

Applications in Biomedical Fields

Boronic acid compounds are utilized due to their unique structural features in developing potent enzyme inhibitors, boron neutron capture agents for cancer therapy, and antibody mimics that recognize biologically important saccharides. These compounds have spurred a surge of interest in their potential pharmaceutical applications, owing to their versatile interactions and functional properties (Yang, Gao, & Wang, 2003).

Sensor Development and Molecular Recognition

Boronic acids play a crucial role in creating sensors and tools for health diagnostics due to their ability to bind with diols to form cyclic complexes and interact with Lewis bases to generate boronate anions. These properties are harnessed in boronic acid-functionalized compounds and materials for detecting biological analytes through various electrochemical sensor applications, offering significant advancements in biochemical and microbial electrochemistry (Li, Zhu, Marken, & James, 2015).

Boronic Acid in Material Sciences

Boronic acids are essential in materials science for synthesizing biologically active compounds. Their interactions, particularly with diols and anions, are leveraged in various sensing applications, biological labeling, protein manipulation and modification, separation processes, and therapeutic development. This versatility in interacting with different chemical structures makes boronic acids a pivotal element in designing and fabricating new materials and functional systems (Lacina, Skládal, & James, 2014).

Safety and Hazards

1-Boc-6-chloroindole-2-boronic acid is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves, protective clothing, eye protection, and face protection .

Future Directions

While the specific future directions for 1-Boc-6-chloroindole-2-boronic acid are not explicitly mentioned in the search results, boronic acids in general are gaining interest in medicinal chemistry. The introduction of the boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that further studies with boronic acids, including this compound, could lead to the development of new promising drugs in the future .

Mechanism of Action

Target of Action

The primary target of 1-Boc-6-chloroindole-2-boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .

Mode of Action

The Suzuki-Miyaura coupling reaction involves two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium-carbon bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction is used in the synthesis of hydroxyquinones via the coupling of phenylidonium ylides of hydroxyquinones .

Pharmacokinetics

The compound’s role in the suzuki-miyaura coupling reaction suggests that its bioavailability may be influenced by the presence of palladium and the specific conditions under which the reaction occurs .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This leads to the synthesis of hydroxyquinones .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of palladium and the specific conditions under which the Suzuki-Miyaura coupling reaction occurs . These factors can influence the compound’s action, efficacy, and stability.

Properties

IUPAC Name |

[6-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BClNO4/c1-13(2,3)20-12(17)16-10-7-9(15)5-4-8(10)6-11(16)14(18)19/h4-7,18-19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHUWHEZTYPWOCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657051 | |

| Record name | [1-(tert-Butoxycarbonyl)-6-chloro-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352359-22-9 | |

| Record name | [1-(tert-Butoxycarbonyl)-6-chloro-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloroindole-2-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

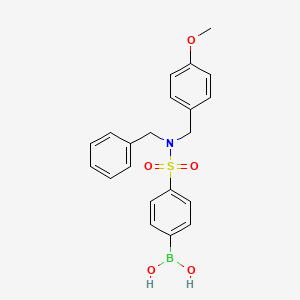

![4-[N-t-Butyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid](/img/structure/B1519804.png)

![2-(Benzo[B]thiophen-2-YL)-2-oxoacetaldehyde hydrate](/img/structure/B1519806.png)

![8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519810.png)